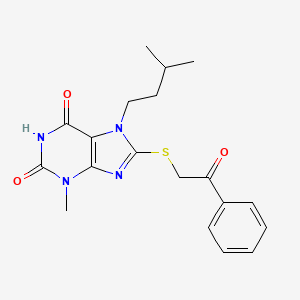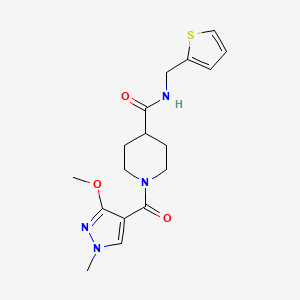
1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a pyrazole ring, a piperidine ring, and a thiophene moiety, which contribute to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Pyrazole Ring:
- Starting with a suitable precursor such as 3-methoxy-1-methyl-1H-pyrazole, the pyrazole ring is formed through cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds under acidic or basic conditions.
-
Attachment of the Piperidine Ring:
- The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile, such as a halogenated intermediate.
-
Incorporation of the Thiophene Moiety:
- The thiophene group is typically introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
-
Final Coupling and Amide Formation:
- The final step involves coupling the pyrazole and piperidine intermediates, followed by amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions: 1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyrazole ring can be oxidized to form a methoxycarbonyl derivative.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles like halogens (Br2, Cl2) or nitro groups (NO2) in the presence of catalysts such as iron (Fe) or aluminum chloride (AlCl3).
Major Products:
Oxidation: Methoxycarbonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
科学研究应用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors due to its unique structural features.
Pharmacology: The compound can be used in studies to understand its pharmacokinetics and pharmacodynamics, potentially leading to the discovery of new therapeutic agents.
Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
作用机制
The mechanism of action of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pyrazole and piperidine rings could facilitate binding to active sites, while the thiophene moiety might enhance lipophilicity and membrane permeability.
相似化合物的比较
1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(phenylmethyl)piperidine-4-carboxamide: Similar structure but with a phenyl group instead of a thiophene group.
1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide: Similar structure but with a pyridine group instead of a thiophene group.
Uniqueness: 1-(3-Methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide is unique due to the presence of the thiophene moiety, which can impart distinct electronic and steric properties compared to phenyl or pyridine analogs. This uniqueness may translate into different biological activities and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
1-(3-methoxy-1-methylpyrazole-4-carbonyl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-20-11-14(16(19-20)24-2)17(23)21-7-5-12(6-8-21)15(22)18-10-13-4-3-9-25-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXSOXCFSLGQAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
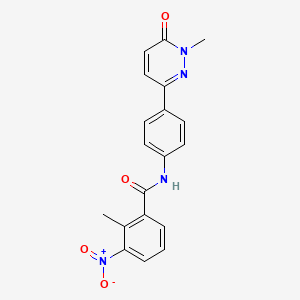
![5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2818568.png)
![4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B2818571.png)
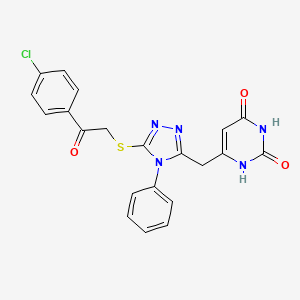
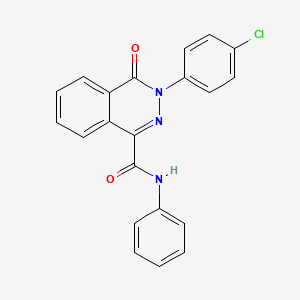
![1-(4-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2818577.png)
![methyl 2-{4-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2818580.png)
![[(1-Ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B2818581.png)
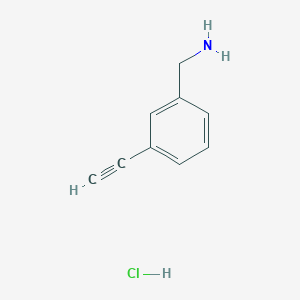
![N-[[1-(Hydroxymethyl)cyclopentyl]methyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2818583.png)
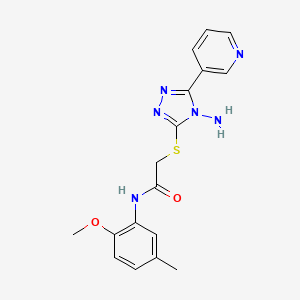
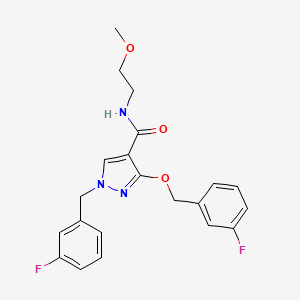
![N-(3-chlorophenyl)-2-{N-methyl-1-[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2818586.png)
